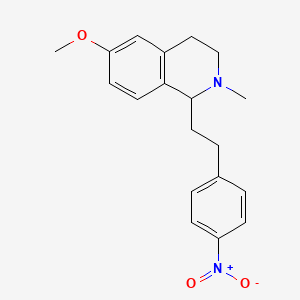
1-(4-Nitrophenethyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-METHOXY-2-METHYL-1-(4-NITROPHENETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound belonging to the tetrahydroisoquinoline family. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a nitrophenethyl group attached to the tetrahydroisoquinoline core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHOXY-2-METHYL-1-(4-NITROPHENETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Addition of the Methyl Group: The methyl group can be added through alkylation reactions using methylating agents like methyl bromide (CH3Br).
Attachment of the Nitrophenethyl Group: The nitrophenethyl group can be attached through nucleophilic substitution reactions, where a nitrophenethyl halide reacts with the isoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-METHOXY-2-METHYL-1-(4-NITROPHENETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Quinoline derivatives
Reduction Products: Amino derivatives
Substitution Products: Various substituted isoquinolines
Wissenschaftliche Forschungsanwendungen
6-METHOXY-2-METHYL-1-(4-NITROPHENETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-METHOXY-2-METHYL-1-(4-NITROPHENETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-METHOXY-2-METHYL-1-(4-NITROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE: Similar structure but lacks the ethyl group.
6-METHOXY-2-METHYL-1-(4-AMINOPHENETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE: Similar structure but has an amino group instead of a nitro group.
6-METHOXY-2-METHYL-1-(4-HYDROXYPHENETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE: Similar structure but has a hydroxyl group instead of a nitro group.
Uniqueness
6-METHOXY-2-METHYL-1-(4-NITROPHENETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to the presence of the nitrophenethyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
63937-36-0 |
|---|---|
Molekularformel |
C19H22N2O3 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
6-methoxy-2-methyl-1-[2-(4-nitrophenyl)ethyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C19H22N2O3/c1-20-12-11-15-13-17(24-2)8-9-18(15)19(20)10-5-14-3-6-16(7-4-14)21(22)23/h3-4,6-9,13,19H,5,10-12H2,1-2H3 |
InChI-Schlüssel |
SIPXVTDBUYGIKR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=C(C1CCC3=CC=C(C=C3)[N+](=O)[O-])C=CC(=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


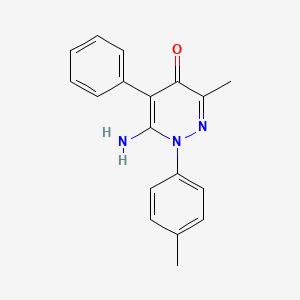
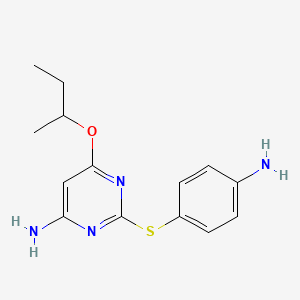
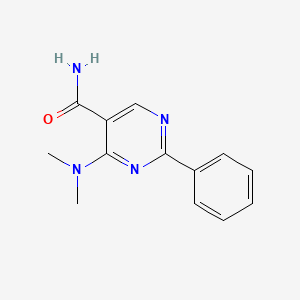
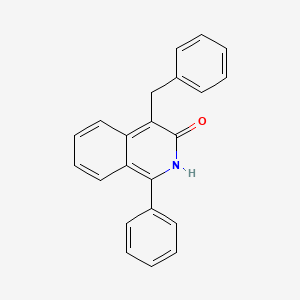

![5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-7(1H)-one](/img/structure/B12919279.png)
![7-[1-(Triphenylmethoxy)pent-4-en-2-yl]-7H-purin-6-amine](/img/structure/B12919287.png)
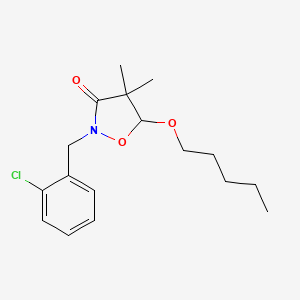
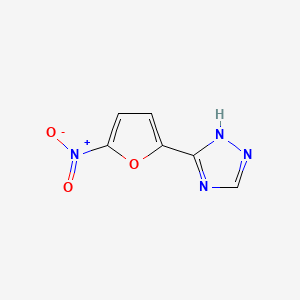
![4-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoic acid](/img/structure/B12919322.png)
![5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl-](/img/structure/B12919335.png)
![2-(4-(Dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12919337.png)
![(3S)-N-cyclopentyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12919340.png)
![4-Piperidinol, 1-[5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12919344.png)
